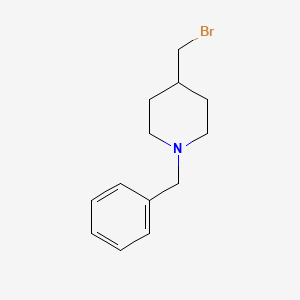

1-Benzyl-4-(bromomethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic synthesis and medicinal chemistry. nih.gov These structures are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govijnrd.org The prevalence of the piperidine scaffold is a testament to its versatility and its ability to impart desirable physicochemical and biological properties to a molecule. thieme-connect.com

Piperidine-containing compounds are integral to the development of a wide range of pharmaceuticals, spanning more than twenty therapeutic classes. nih.govnih.gov The unique three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. ijnrd.orgthieme-connect.com

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov Synthetic strategies often involve the formation of the piperidine ring itself or the functionalization of a pre-existing piperidine core. nih.govacs.org These methods include hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions, all aimed at creating a diverse range of substituted piperidines for various applications. nih.gov

Overview of N-Benzylpiperidine Derivatives in Chemical Research

Among the vast landscape of piperidine derivatives, N-benzylpiperidines hold a prominent position in chemical research. The benzyl (B1604629) group, attached to the nitrogen atom of the piperidine ring, serves multiple roles. It can act as a protecting group that can be readily removed, or it can be an integral part of the molecule's pharmacophore, contributing directly to its biological activity. guidechem.com

N-benzylpiperidine derivatives have been investigated for a wide array of biological activities. For instance, they have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov The N-benzylpiperidine motif is a key structural feature in the design of these inhibitors, often serving as a scaffold to which other pharmacophoric elements are attached. nih.govnih.gov

Furthermore, N-benzylpiperidine derivatives have been identified as antagonists of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting their potential therapeutic application in conditions requiring the modulation of cholinergic activity. acs.org The versatility of the N-benzylpiperidine scaffold allows for systematic structural modifications to optimize potency and selectivity for specific biological targets. wikipedia.org These derivatives are also utilized as key intermediates in the synthesis of more complex molecules, including stimulants that act as dopamine (B1211576) reuptake inhibitors. wikipedia.orgwikipedia.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(bromomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQGJYVBQFUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Bromomethyl Piperidine

Strategies for Constructing the N-Benzylpiperidine Core

The formation of the central N-benzylpiperidine scaffold is a critical step in the synthesis of the target compound. This can be accomplished through several routes, primarily involving the N-benzylation of pre-existing piperidine (B6355638) rings or through cyclization reactions that form the piperidine ring with the benzyl (B1604629) group already incorporated.

Reactions Involving N-Benzylation of Piperidine Intermediates

A common and direct approach to the N-benzylpiperidine core is the N-benzylation of a suitable piperidine precursor. This strategy is often employed in the synthesis of various N-benzylpiperidine derivatives. uj.edu.plnih.gov The reaction typically involves the treatment of a piperidine derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity to attack the electrophilic benzylic carbon.

| Precursor | Reagent | Base | Solvent | Yield |

| Piperidine | Benzyl Bromide | Potassium Carbonate | DMF | High |

| 4-(Hydroxymethyl)piperidine | Benzyl Chloride | Triethylamine (B128534) | Dichloromethane (B109758) | Good |

This table presents illustrative examples of N-benzylation reactions.

The choice of base and solvent can significantly influence the reaction efficiency. Common bases include inorganic carbonates like potassium carbonate and organic amines such as triethylamine. Solvents are typically polar aprotic, like N,N-dimethylformamide (DMF) or dichloromethane (DCM), to facilitate the reaction.

Cyclization Approaches to Form the N-Benzylpiperidine Ring

An alternative strategy involves the construction of the piperidine ring itself through cyclization reactions, where the N-benzyl group is introduced either before or during the cyclization process. Various cyclization methods have been developed for the synthesis of piperidine rings. nih.govorganic-chemistry.org These can include intramolecular reactions of linear precursors containing both the nitrogen atom and the carbons destined to form the ring. nih.gov

For instance, reductive amination of a suitable keto-amine precursor bearing a benzyl group can lead to the formation of the N-benzylpiperidine ring. Another approach is the intramolecular cyclization of amino-aldehydes, which can be mediated by catalysts. nih.gov The specific precursors and conditions for these cyclization reactions are diverse and depend on the desired substitution pattern of the piperidine ring.

Introduction of the Bromomethyl Moiety at the C-4 Position

Once the N-benzylpiperidine core is established, the next critical step is the introduction of the bromomethyl group at the C-4 position. This is typically achieved through the conversion of a precursor functional group at this position.

Bromination Reactions of C-4 Hydroxymethyl Precursors

A prevalent method for introducing the bromomethyl group is the bromination of a C-4 hydroxymethyl precursor, namely (1-benzylpiperidin-4-yl)methanol. This transformation can be achieved using various brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). unisi.it

| Precursor | Reagent | Solvent | Temperature | Yield |

| (1-Benzylpiperidin-4-yl)methanol | PBr₃ | Dichloromethane | 0 °C to RT | 40% unisi.it |

| (1-Benzylpiperidin-4-yl)methanol | HBr | - | - | - |

This table showcases common bromination reactions of the C-4 hydroxymethyl precursor.

The reaction with PBr₃ is often carried out in an anhydrous solvent like dichloromethane at reduced temperatures to control the reactivity. unisi.it The choice of reagent and reaction conditions is critical to ensure high conversion and minimize side reactions.

Functional Group Transformations at the C-4 Position

The introduction of the bromomethyl group can also be viewed as a functional group transformation at the C-4 position. youtube.commit.edu This concept encompasses a broader range of synthetic strategies where a different functional group at C-4 is converted into the desired bromomethyl moiety. For instance, a carboxylic acid or ester group at the C-4 position could potentially be reduced to the corresponding alcohol and then subjected to bromination as described above.

Synthesis via Related Precursors and Analogues

The synthesis of 1-benzyl-4-(bromomethyl)piperidine can also be conceptualized through the preparation of related precursors and analogues. For example, the synthesis of benzyl 4-(bromomethyl)piperidine-1-carboxylate involves the bromination of benzyl 4-hydroxymethylpiperidine-1-carboxylate. Although this compound has a carbamate (B1207046) protecting group instead of a benzyl group on the nitrogen, the key bromination step of the hydroxymethyl group is analogous. This protected intermediate can then potentially be deprotected and subsequently N-benzylated to yield the final product.

Furthermore, exploring the synthesis of other substituted piperidines can provide insights into applicable methodologies. For example, the synthesis of 1-(4-bromophenyl)piperidine (B1277246) has been achieved by reacting bromobenzene (B47551) and piperidine. google.com While this involves the formation of an N-aryl bond rather than an N-benzyl bond, the general principles of nucleophilic substitution on an aromatic or benzylic system are relevant.

Conversion of 1-Benzyl-4-piperidone Derivatives

A prevalent and logical approach to constructing this compound commences with the readily available starting material, 1-benzyl-4-piperidone. This multi-step process involves the initial reduction of the ketone functionality, followed by the subsequent conversion of the resulting hydroxyl group to a bromide.

The first key transformation is the reduction of the carbonyl group at the 4-position of the piperidine ring to a hydroxymethyl group. This can be effectively accomplished using a variety of reducing agents. Common laboratory-scale procedures utilize sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). The reaction typically proceeds smoothly at ambient temperatures to yield 1-benzyl-4-(hydroxymethyl)piperidine. The progress of the reduction can be monitored using standard analytical techniques like thin-layer chromatography (TLC).

Following the successful reduction, the pivotal step is the bromination of the primary alcohol. A well-established method for this conversion is the use of phosphorus tribromide (PBr₃). unisi.it This reagent is known for its efficacy in converting primary and secondary alcohols to their corresponding alkyl bromides under mild conditions, which helps to avoid potential side reactions. unisi.it The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), at reduced temperatures, often starting at 0°C and then allowing the mixture to warm to room temperature. unisi.it The use of a slight excess of PBr₃ ensures complete conversion of the alcohol. An analogous procedure for the bromination of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate specifies the use of PBr₃ or hydrobromic acid (HBr) in dichloromethane.

Step 1: Reduction of 1-Benzyl-4-piperidone

Reactants: 1-Benzyl-4-piperidone, Sodium Borohydride (NaBH₄)

Solvent: Methanol or Ethanol

Product: 1-Benzyl-4-(hydroxymethyl)piperidine

Step 2: Bromination of 1-Benzyl-4-(hydroxymethyl)piperidine

Reactants: 1-Benzyl-4-(hydroxymethyl)piperidine, Phosphorus Tribromide (PBr₃)

Solvent: Dichloromethane (DCM)

Product: this compound

This methodology offers a reliable and scalable route to the target compound, leveraging a commercially available starting material and well-understood reaction mechanisms.

Routes from Halomethyl-Substituted Piperidines

An alternative synthetic strategy involves the formation of the N-benzyl bond as a final step, starting from a pre-formed 4-(halomethyl)piperidine scaffold. This approach is particularly useful if 4-(bromomethyl)piperidine (B1600657) or a related halogenated derivative is readily accessible.

The core of this methodology is the N-alkylation of the piperidine nitrogen. The secondary amine of the 4-(bromomethyl)piperidine (or its hydrochloride salt) is reacted with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid that is formed as a byproduct of the reaction. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). Heating the reaction mixture can accelerate the rate of alkylation. For instance, N-alkylation of piperidines with substituted benzyl chlorides has been successfully carried out using potassium carbonate in ethanol under microwave irradiation at 80°C. chemicalforums.com

A typical reaction scheme for this route is as follows:

Reactants: 4-(Bromomethyl)piperidine hydrochloride, Benzyl bromide

Base: Potassium Carbonate (K₂CO₃)

Solvent: Acetonitrile

Product: this compound

Reactivity and Mechanistic Studies of 1 Benzyl 4 Bromomethyl Piperidine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromine atom on a primary carbon makes the bromomethyl group of 1-Benzyl-4-(bromomethyl)piperidine highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of the 1-benzylpiperidine-4-methyl moiety onto a wide range of molecular scaffolds. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Displacement with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, such as amines and their derivatives, readily react with this compound to form new carbon-nitrogen bonds. For instance, the reaction with primary or secondary amines leads to the corresponding N-alkylated products. A common application involves the alkylation of piperidine (B6355638) itself, which can be achieved using various bases like potassium carbonate in a polar protic solvent such as ethanol (B145695). chemicalforums.com The reaction of this compound with a primary amine, for example, would yield a secondary amine, as illustrated in the formation of N-benzyl-4-aminopiperidine. nih.gov

| Reactant | Nucleophile | Product |

| This compound | Primary Amine (e.g., R-NH₂) | 1-Benzyl-4-((R-amino)methyl)piperidine |

| This compound | Secondary Amine (e.g., R₂NH) | 1-Benzyl-4-((R₂-amino)methyl)piperidine |

These reactions are fundamental in the construction of molecules with potential biological activity, where the piperidine and substituted amine functionalities are common pharmacophores. nih.gov

Displacement with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, including alcohols, phenols, and carboxylates, can displace the bromide to form ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the oxygen nucleophile, enhancing its reactivity. For example, the reaction with an alcohol in the presence of a base would yield an ether. The formation of such ether linkages is a common strategy in the synthesis of various organic compounds. youtube.com

| Reactant | Nucleophile | Product |

| This compound | Alcohol (R-OH) / Base | 1-Benzyl-4-((alkoxy)methyl)piperidine |

| This compound | Phenol (B47542) (Ar-OH) / Base | 1-Benzyl-4-((phenoxy)methyl)piperidine |

| This compound | Carboxylate (R-COO⁻) | 1-Benzyl-4-(((acyloxy)methyl))piperidine |

Displacement with Sulfur-Containing Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are particularly effective in nucleophilic substitution reactions due to the high nucleophilicity of sulfur. msu.edulibretexts.org The reaction of this compound with a thiol (mercaptan) readily forms a thioether (sulfide). researchgate.net These reactions are often carried out in the presence of a weak base to generate the more nucleophilic thiolate anion.

| Reactant | Nucleophile | Product |

| This compound | Thiol (R-SH) / Base | 1-Benzyl-4-((alkylthio)methyl)piperidine |

| This compound | Thiophenol (Ar-SH) / Base | 1-Benzyl-4-((phenylthio)methyl)piperidine |

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring, while protected by a benzyl (B1604629) group, can still participate in a range of chemical transformations. These reactions are crucial for modifying the piperidine core of the molecule.

N-Alkylation and Quaternization Reactions

The piperidine nitrogen in this compound can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, occurs when the compound is treated with an alkylating agent, such as an alkyl halide. researchgate.net The resulting quaternary salt carries a permanent positive charge, which can significantly alter the molecule's physical and biological properties. For instance, reacting this compound with methyl iodide would yield the corresponding N-benzyl-N-methyl-4-(bromomethyl)piperidinium iodide.

Deprotection and Further N-Functionalization

The benzyl group attached to the piperidine nitrogen serves as a protecting group that can be removed under specific conditions, most commonly through catalytic hydrogenation. This process, known as debenzylation, exposes the secondary amine of the piperidine ring. Once deprotected, the nitrogen atom is available for a wide array of further functionalization reactions. This includes acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to introduce different alkyl groups. This versatility is a key reason for the use of the N-benzyl protecting group in multi-step syntheses. sigmaaldrich.comnih.gov The ability to deprotect and subsequently modify the piperidine nitrogen is a powerful tool for creating diverse libraries of compounds for various applications. researchgate.net

Transformations of the Benzyl Moiety

The benzyl group attached to the piperidine nitrogen in this compound is a key structural feature that can undergo various chemical transformations. These reactions primarily target the benzylic carbon and the N-benzyl bond, offering pathways to modify the molecule's structure and properties.

Oxidation Reactions of the Benzylic Carbon

The benzylic C-H bonds of the N-benzyl group are susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively documented in readily available literature, the oxidation of related N-benzylpiperidine systems provides insight into potential reaction pathways.

Electrochemical studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo irreversible oxidation. nih.gov The process is believed to involve the N-benzyl group, suggesting that the benzylic position is a primary site of electrochemical activity. Theoretical calculations have indicated that the oxidation potentials are influenced by the substituents on the phenyl ring of the benzyl group. nih.gov For N-benzyl-4-piperidones, a good correlation between experimental and theoretical oxidation potentials was observed, suggesting a relatively straightforward oxidation mechanism. nih.gov In contrast, the N-methyl analogues showed poor correlation, indicating a more complex oxidation process. nih.gov This highlights the unique reactivity conferred by the N-benzyl group.

The proposed mechanism for the electrochemical oxidation of these N-benzylpiperidones may involve a Shono-type oxidation, potentially leading to dimerization of the oxidized species. nih.gov It is also noted that the oxidized species of the N-benzyl series exhibit significant geometrical distortion of the piperidone ring. nih.gov

While these findings are on a related ketone derivative, they strongly suggest that the benzylic carbon in this compound is a viable site for oxidative transformation. Such reactions could potentially lead to the formation of the corresponding N-benzoyl derivative or other oxidized products, depending on the reaction conditions and the oxidizing agent employed.

Hydrogenation and Debenzylation Pathways

The removal of the N-benzyl group, known as debenzylation, is a common and synthetically useful transformation for N-benzylpiperidine derivatives. This process is typically achieved through catalytic hydrogenation.

The most frequently employed method for the N-debenzylation of N-benzylpiperidines is catalytic hydrogenolysis. beilstein-journals.org This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on charcoal (Pd/C). google.com The reaction is typically carried out in a solvent such as ethanol. google.com For instance, the debenzylation of N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol hydrochloride was successfully achieved by shaking a solution of the compound in ethanol with hydrogen in the presence of palladium-on-charcoal. google.com

Other catalysts, such as platinum oxide or Raney nickel, can also be effective for this transformation. google.com The choice of catalyst and reaction conditions can sometimes be influenced by the presence of other functional groups within the molecule. For example, in molecules with other reducible groups like a cyclic double bond, the debenzylation can be performed either before or after the saturation of the double bond. google.com

In addition to catalytic hydrogenation, other methods for N-debenzylation have been explored for various nitrogen-containing heterocycles, although their direct application to this compound would require experimental validation. These alternative methods can be particularly useful when the molecule contains functional groups that are incompatible with catalytic hydrogenation, such as sulfur groups which can poison the catalyst. u-szeged.hu

Radical-Mediated Transformations

The benzylic position of the N-benzyl group and the bromomethyl group at the 4-position of the piperidine ring are both potential sites for radical-mediated reactions.

The formation of a benzylic radical is facilitated by its resonance stabilization. youtube.comlibretexts.org This inherent stability makes the benzylic C-H bonds weaker and more susceptible to homolytic cleavage. libretexts.org While the radical bromination of a precursor like 1-benzyl-4-methylpiperidine (B1308286) would lead to the formation of this compound, radical reactions starting from this bromo-compound are also of significant interest.

One common type of radical reaction involving alkyl halides is dehalogenation. Although specific examples with this compound are not detailed in the available literature, the general mechanism involves the generation of a carbon-centered radical through the abstraction of the bromine atom by a radical initiator. This resulting radical can then be quenched or participate in further reactions.

Furthermore, the generation of a radical at the benzylic position can be achieved under mild conditions using photoredox catalysis. For example, the enantioselective α-benzylation of aldehydes has been accomplished by generating a benzyl radical from a benzyl bromide derivative using an iridium photoredox catalyst. princeton.edu This suggests that the benzyl group in this compound could potentially be involved in similar photoredox-catalyzed transformations.

Lewis acids can also promote radical reactions. For instance, the benzylic bromination of alkylated aromatics has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst like zirconium(IV) chloride. nih.gov These reactions are believed to proceed through a radical pathway, as evidenced by the influence of light on the reaction rate. nih.gov This indicates that Lewis acids could potentially be used to mediate radical reactions involving the benzylic position of this compound.

Stereochemical Considerations in Reactions

Reactions involving this compound can have significant stereochemical implications, particularly when new stereocenters are formed or when the piperidine ring conformation influences the reaction's outcome.

In syntheses starting from chiral precursors, the stereochemistry of the final product is of paramount importance. For example, in the stereoselective synthesis of pinane-based chiral 1,4-amino alcohol derivatives, a key step involves the reaction of a chiral epoxy ketone with substituted benzyl bromides to form quaternary ammonium salts. u-szeged.hu Subsequent reduction and hydrogenation steps lead to the formation of N-benzylpiperidine-containing products with defined stereochemistry. u-szeged.hu This demonstrates how the N-benzylpiperidine moiety can be incorporated into a molecule while controlling the stereochemical outcome.

The conformation of the piperidine ring can also play a crucial role in the stereoselectivity of reactions. For molecules containing a 4-substituted piperidine ring, the substituent can exist in either an axial or equatorial position, and the preference for one conformation over the other can influence the accessibility of the reactive sites and the stereochemical course of the reaction.

Furthermore, in radical reactions, the geometry of the intermediate radical can affect the stereochemistry of the product. For instance, in the enantioselective α-benzylation of aldehydes via photoredox organocatalysis, the stereochemical outcome is controlled by the chiral environment provided by the organocatalyst during the radical coupling step. princeton.edu This highlights the potential for achieving stereocontrol in reactions involving radical intermediates derived from benzyl halides.

While specific stereochemical studies on reactions of this compound are not extensively reported, the principles derived from related systems underscore the importance of considering stereochemistry in any synthetic transformations involving this compound.

Chemical Transformations and Derivatization Strategies

Elaboration of the Bromomethyl Group into Other Functionalities

The primary C-Br bond in 1-Benzyl-4-(bromomethyl)piperidine is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing a variety of functional groups onto the piperidine-4-methyl scaffold.

The bromomethyl group is readily converted into its corresponding alcohol and various ethers, which are common structural motifs in pharmacologically active compounds.

Alcohol Formation: The primary alcohol, (1-benzylpiperidin-4-yl)methanol, can be generated through hydrolysis of the bromide. This is typically achieved via an SN2 reaction with a hydroxide (B78521) source or by using a carboxylate salt followed by hydrolysis.

Ether Formation: The Williamson ether synthesis is a classical and effective method for forming ethers from this compound. The compound is treated with a deprotonated alcohol (alkoxide) or phenol (B47542) (phenoxide) to yield the corresponding ether. This strategy has been implicitly used in the synthesis of complex molecules where a piperidine (B6355638) moiety is linked via an ether bond, such as the dopamine (B1211576) reuptake inhibitor 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine. wikipedia.org

The table below illustrates these transformations.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | NaOH (aq) | (1-Benzylpiperidin-4-yl)methanol | Hydrolysis |

| This compound | Sodium methoxide (B1231860) (NaOCH₃) | 1-Benzyl-4-(methoxymethyl)piperidine | Williamson Ether Synthesis |

| This compound | Sodium phenoxide (NaOPh) | 1-Benzyl-4-(phenoxymethyl)piperidine | Williamson Ether Synthesis |

The carbon chain can be extended by one atom through conversion to a nitrile, which serves as a valuable intermediate for carboxylic acids and their derivatives.

Nitrile Synthesis: Nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, effectively displaces the bromide to form (1-benzylpiperidin-4-yl)acetonitrile. This reaction provides a key intermediate for further functionalization.

Carboxylic Acid and Derivatives: The resulting nitrile can be hydrolyzed under acidic or basic conditions to yield (1-benzylpiperidin-4-yl)acetic acid. This acid can then be converted into a variety of derivatives, such as esters or amides, using standard condensation techniques. A related pathway is described in a patent for the synthesis of N-benzyl-4-piperidinecarboxaldehyde, where 1-benzylpiperidine-4-carbonitrile (B2688994) is a central intermediate. google.com

A summary of these conversions is provided in the table below.

| Starting Material | Reagent(s) | Intermediate/Product | Transformation Type |

| This compound | NaCN | (1-Benzylpiperidin-4-yl)acetonitrile | Cyanation (SN2) |

| (1-Benzylpiperidin-4-yl)acetonitrile | H₃O⁺ / Heat | (1-Benzylpiperidin-4-yl)acetic acid | Nitrile Hydrolysis |

The electrophilic nature of the bromomethyl group is ideal for forming C-N and other C-heteroatom bonds, leading to a wide range of derivatives.

Amine Formation: The reaction of this compound with primary or secondary amines yields the corresponding substituted aminomethylpiperidines. This is a fundamental step in building more complex structures, such as 4-amino-1-benzylpiperidine (B41602) and its derivatives, which are themselves important building blocks. nih.gov This approach is foundational in the synthesis of potent acetylcholinesterase inhibitors, where the piperidine nitrogen's basicity is crucial for activity. nih.gov

Other Heteroatoms: Similarly, other nucleophiles like thiols can be used to introduce different heteroatoms. For example, reaction with a thiol or thiolate anion produces the corresponding thioether, expanding the structural diversity of the accessible derivatives.

The following table showcases the introduction of various heteroatom-containing groups.

| Nucleophile | Product | Heteroatom Moiety Introduced |

| Ammonia (NH₃) | (1-Benzylpiperidin-4-yl)methanamine | Primary Amine |

| Methylamine (CH₃NH₂) | 1-Benzyl-N-methyl-4-(aminomethyl)piperidine | Secondary Amine |

| Aniline (C₆H₅NH₂) | 1-Benzyl-N-phenyl-4-(aminomethyl)piperidine | Secondary Aromatic Amine |

| Sodium hydrosulfide (B80085) (NaSH) | (1-Benzylpiperidin-4-yl)methanethiol | Thiol |

Tandem and Cascade Reaction Sequences

While the primary utility of this compound is as a substrate for direct SN2 reactions, its derivatives can participate in more complex reaction sequences. The literature does not extensively feature tandem or cascade reactions initiated directly from this specific bromide. However, derivatives created from it can be designed to undergo subsequent intramolecular reactions. For instance, a derivative could be synthesized where the nucleophile used to displace the bromide contains another reactive group, setting the stage for a subsequent intramolecular cyclization in a one-pot procedure. For example, reaction with an aminophenol could be followed by an intramolecular etherification to form a new heterocyclic ring system.

Derivatization for Advanced Synthetic Building Blocks

This compound is not merely a simple scaffold but a key starting material for the synthesis of advanced building blocks used in drug discovery. lifechemicals.comresearchgate.net Its functionalization leads to intermediates that are incorporated into complex, high-value molecules.

A prominent example is its role in the synthesis of Donepezil, a leading treatment for Alzheimer's disease. The N-benzyl-4-piperidinecarboxaldehyde, which can be derived from the bromomethyl compound (via oxidation) or from the corresponding nitrile, is a critical precursor to this drug. google.com Furthermore, derivatives of this compound have been elaborated into highly potent and selective acetylcholinesterase inhibitors and σ1 receptor ligands, demonstrating its value in creating sophisticated pharmacophores. nih.govnih.gov The 4-substituted-4-aminopiperidine motif, accessible from these synthetic routes, is found in numerous bioactive compounds, including CCR5 antagonists for HIV-1 treatment. nih.gov

The table below highlights the conversion of the basic scaffold into advanced building blocks.

| Advanced Building Block | Therapeutic Area/Application |

| N-Benzyl-4-piperidinecarboxaldehyde | Precursor for Donepezil (Alzheimer's Disease) google.com |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl)-N-methylamino]ethyl]piperidine | Acetylcholinesterase Inhibitor (Dementia) nih.gov |

| 4-(2-Aminoethyl)‐2‐phenylpiperidine derivatives | σ1 Receptor Ligands (Antiproliferative) nih.gov |

| N'-Boc-4-methyl-4-aminopiperidine derivatives | CCR5 Antagonists (Anti-HIV) nih.gov |

Regioselective and Stereoselective Functionalization

Control over selectivity is paramount in modern synthesis. The structure of this compound offers inherent regioselectivity.

Regioselectivity: The compound's primary reactive site is the bromomethyl group. The C-Br bond is significantly more susceptible to nucleophilic attack than any C-H or C-C bonds on the piperidine or benzyl (B1604629) rings under typical SN2 conditions. This high reactivity allows for the precise and regioselective functionalization at the 4-position of the piperidine ring, without interference from other parts of the molecule.

Stereoselectivity: The starting material, this compound, is achiral. Stereocenters can be introduced in subsequent reactions. For example, the reduction of a ketone derivative or addition to an imine can create a new chiral center. The stereochemical outcome of such reactions is not inherent to the starting bromide but depends entirely on the reagents and conditions used in the specific transformation. For instance, cycloaddition reactions involving derivatives have been shown to produce diastereoisomeric mixtures, indicating that achieving high stereoselectivity requires careful optimization of the reaction conditions. unimi.it Similarly, crystallographic studies of chiral derivatives have been conducted to understand their conformation, which is a key factor in designing stereoselective syntheses. nih.gov

Applications As a Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. The ability to construct more intricate heterocyclic systems from simpler piperidine precursors is a cornerstone of medicinal chemistry.

Bridged piperidine and piperazine (B1678402) scaffolds are of significant interest in drug discovery as they introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov The systematic modification of the piperidine ring with one- or two-carbon bridges can be a powerful strategy for conformational control. nih.gov While direct synthesis from 1-Benzyl-4-(bromomethyl)piperidine is not explicitly detailed in the provided literature, its structure is amenable to intramolecular cyclization strategies to form such bridged systems. For instance, conversion of the bromomethyl group to a longer alkyl chain with a terminal nucleophile could facilitate a ring-closing reaction onto the piperidine nitrogen (after debenzylation) or another position on the ring, yielding a bridged architecture. The development of versatile methods for creating bridged isosteres of known drugs, such as pridopidine, highlights the importance of this class of compounds. nih.gov

Spirocyclic systems, where two rings share a single atom, have gained popularity in drug design as they provide novel three-dimensional structures for exploring chemical space. whiterose.ac.uk The synthesis of spiro-piperidines is an active area of research, with methods often involving the formation of a new ring onto a pre-existing piperidine. whiterose.ac.uk this compound is a suitable precursor for such syntheses. The bromomethyl group can act as an electrophile in reactions with binucleophilic reagents, leading to the formation of a new ring spiro-fused at the 4-position of the piperidine. For example, reaction with a malonate ester followed by intramolecular cyclization could yield spirocyclic lactones or other related structures. The synthesis of new dihydrospiro[quinoline-2,4'-piperidines] from 4-piperidone (B1582916) imines demonstrates the utility of the piperidine core in constructing complex spiro-systems. researchgate.net

Table 1: Synthetic Approaches to Spirocyclic Piperidines

| Starting Material Type | Synthetic Strategy | Resulting Scaffold |

| N-Boc-3-piperidone | Grignard addition followed by epoxidation and cyclization | Spirocyclic tetrahydrofurans nih.gov |

| Cyclic α-amino acids | Dieckmann condensation | Novel spirocyclic pyrrolidines researchgate.net |

| 4-Piperidone Imines | Reaction with activated alkenes | Dihydrospiro[quinoline-2,4'-piperidines] researchgate.net |

| α-Amino nitriles | Reductive cyclization onto an alkene | 2-Spiropiperidines whiterose.ac.uk |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The 1-benzylpiperidine (B1218667) unit is a key pharmacophore in a multitude of drugs and clinical candidates. The versatility of this compound allows for its incorporation into various pharmacologically active scaffolds.

The N-benzylpiperidine skeleton is a core component of several potent opioid analgesics. Notably, N-Benzyl-4-piperidone is a well-known starting material in the synthesis of fentanyl and its analogues. caymanchem.com 4-Anilino-1-benzylpiperidine is also categorized as an impurity and precursor of certain opioids. caymanchem.com While this compound is not a direct precursor to fentanyl itself, its structural similarity and the reactivity of the bromomethyl group make it a viable intermediate for creating novel opioid-like compounds. The bromomethyl handle can be elaborated into the N-acyl or other side chains characteristic of many opioids. Furthermore, the benzyl (B1604629) group itself is found in some opioid compounds, such as benzylmorphine, a semi-synthetic opioid derived from morphine. wikipedia.org

A significant application of benzylpiperidine derivatives is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. ajchem-a.com A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent acetylcholinesterase (AChE) inhibitors. nih.govebi.ac.ukdocumentsdelivered.com The synthesis of these compounds often involves the elaboration of the side chain at the 4-position of the piperidine ring. This compound serves as an ideal starting point for introducing such side chains via nucleophilic substitution. For instance, reaction with an appropriate amine could directly lead to precursors for these inhibitors. One of the most potent inhibitors identified in these studies was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 of 0.56 nM for AChE. nih.govebi.ac.uk Another key intermediate, N-benzyl-4-piperidinecarboxaldehyde, is used in the synthesis of Donepezil, a widely prescribed drug for Alzheimer's disease. google.com

Table 2: Examples of 1-Benzylpiperidine-Based Cholinesterase Inhibitors

| Compound | Target | Potency (IC50) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | nih.gov, ebi.ac.uk |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 nM | nih.gov |

| Donepezil (derived from N-benzyl-4-piperidinecarboxaldehyde) | Acetylcholinesterase (AChE) | N/A | google.com |

Intermediates for Other Bioactive Piperidine Derivatives

The utility of the 1-benzylpiperidine scaffold extends beyond opioids and cholinesterase inhibitors. Derivatives have been investigated for a range of other biological activities. For example, 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives have been synthesized and evaluated as anti-tubulin agents for cancer therapy. nih.gov In the field of neuroscience, benzyloxypiperidine scaffolds have been developed as potent and selective antagonists for the dopamine (B1211576) D4 receptor, which is a target for treating L-DOPA induced dyskinesias in Parkinson's disease. nih.gov Additionally, benzylpiperidine analogues have been explored as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), another key enzyme in Alzheimer's disease pathology. acs.org The synthesis of these diverse bioactive molecules often relies on the functionalization of the piperidine ring, a role for which this compound is well-suited.

Utility in Agrochemical Synthesis

While the primary application of this compound and its derivatives is in medicinal chemistry, the piperidine scaffold is also found in some agrochemicals. However, specific research detailing the direct use of this compound in the synthesis of commercial or developmental agrochemicals is not widely reported in publicly available literature. The reactivity of the compound suggests its potential as an intermediate for creating novel pesticide or herbicide candidates, where the piperidine moiety could contribute to the desired biological activity and physicochemical properties.

Applications in Polymer Science and Materials Chemistry

The application of this compound in polymer science and materials chemistry is an emerging area. The presence of a reactive bromomethyl group makes it a candidate for use as a functional monomer or for the post-polymerization modification of polymers. For instance, a related compound, 4-vinylbenzyl piperidine, has been used in the synthesis of block copolymers. csustan.edu This suggests that this compound could potentially be used to introduce the benzylpiperidine moiety into polymers, thereby modifying their properties for specific applications, such as in the development of new functional materials or as supports for catalysts or reagents. However, detailed research findings on the direct application of this compound in this field are limited.

Advanced Research Directions and Computational Studies

Theoretical and Computational Chemistry Approaches

Comprehensive theoretical examinations of 1-Benzyl-4-(bromomethyl)piperidine are not found in the reviewed literature. Methodologies that are standard for characterizing novel compounds, such as those listed below, have been applied to analogous but distinct molecules, leaving the specific properties of this compound undocumented.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity

There are no specific published DFT studies detailing the structural and electronic properties of this compound. While DFT calculations are commonly used to optimize molecular geometry, predict spectroscopic signatures, and calculate frontier molecular orbitals (HOMO-LUMO) to assess stability and reactivity, such analyses for this specific molecule have not been reported. For related compounds, like certain (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine derivatives, DFT has been used to support experimental findings from techniques like X-ray diffraction researchgate.net. However, these results are not transferable.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound is not available in current literature. This type of analysis is crucial for identifying the electrophilic and nucleophilic sites within a molecule, which in turn helps predict its intermolecular interactions and reaction sites nih.govnih.gov. The MEP map visualizes the charge distribution, with electron-rich areas (negative potential) indicating likely sites for electrophilic attack and electron-poor areas (positive potential) indicating sites for nucleophilic attack. For this compound, one could hypothesize that the bromine atom and the nitrogen atom would be key features in an MEP map, but specific computational data is absent.

In Silico Modeling of Reaction Mechanisms

While the high reactivity of the bromomethyl group is noted, making the compound a useful alkylating agent in nucleophilic substitutions , specific in silico models detailing the mechanisms of these reactions are not found in the literature. DFT is often employed to model reaction pathways and calculate transition state energies, which is crucial for understanding and optimizing synthetic procedures biointerfaceresearch.com. Such modeling could provide valuable insights into the kinetics and thermodynamics of reactions involving this compound, but this research has yet to be published.

Development of Novel Catalytic and Green Chemistry Approaches

There is no specific literature focused on developing novel catalytic or green chemistry approaches for the synthesis of this compound. Greener synthetic methods, such as using solvent-free microwave irradiation with recyclable catalysts, have been successfully applied to the synthesis of other benzylpiperidine derivatives researchgate.net. Applying similar principles could lead to more efficient and environmentally friendly production of this compound, but this remains a prospective area of research.

Chemoinformatics and Library Design Strategies

This compound is recognized as a building block for creating libraries of compounds in drug discovery. The benzylpiperidine scaffold is a common feature in molecules designed to interact with various biological targets acs.orgnih.gov. Chemoinformatics applies computational methods to manage and analyze chemical data, aiding in the design of compound libraries with desired properties, such as diversity or specificity for a particular target nih.gov. The use of this compound as an intermediate implies its inclusion in such library design strategies, where its reactive bromomethyl group allows for the straightforward introduction of the benzylpiperidine moiety into a diverse range of molecules.

Future Perspectives in Synthetic Methodology and Applications

The future development and application of this compound and its derivatives are intrinsically linked to advancements in synthetic organic chemistry and a deeper understanding of its potential in various therapeutic areas. The compound's role as a reactive intermediate positions it at the forefront of creating novel molecular entities with tailored properties.

Innovations in Synthetic Methodology:

The demand for efficient, scalable, and environmentally benign synthetic methods is a major driver in chemical research. For piperidine (B6355638) derivatives, several cutting-edge methodologies are poised to redefine their synthesis.

Continuous Flow Chemistry: Modern synthetic chemistry is increasingly adopting continuous flow technologies to enhance reaction control, safety, and scalability. acs.org The synthesis of piperidine derivatives can be achieved with superior results, including higher yields and diastereoselectivities, in minutes using flow protocols. acs.org Such systems offer precise control over reaction parameters, which is crucial for handling reactive intermediates. Future syntheses involving this compound could leverage flow microreactors for nucleophilic substitution or coupling reactions, leading to higher throughput and purity compared to conventional batch processes. acs.orgnih.gov Methods like electroreductive cyclization in flow microreactors represent a green and efficient approach for creating the core piperidine structure itself. nih.govresearchgate.net

Advanced Catalysis: The development of novel catalytic systems continues to revolutionize organic synthesis. For instance, a Cp*Ir complex has been shown to effectively catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines. Future work could focus on catalytic methods for the direct and stereoselective functionalization of the piperidine ring, bypassing multi-step sequences.

Novel Coupling Strategies: The bromomethyl group is an excellent electrophile for various coupling reactions. Beyond traditional substitutions, its use in advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allows for the construction of complex carbon-carbon and carbon-heteroatom bonds. Research into new ligands and catalysts will likely expand the scope of these reactions for derivatives of this compound. unisi.it

Emerging Applications and Research Frontiers:

The 1-benzylpiperidine (B1218667) moiety is a key component in a wide range of pharmacologically active agents. The ability to easily derivatize this compound ensures its continued relevance in the exploration of new therapeutic applications.

Neurodegenerative Diseases: The benzylpiperidine scaffold is central to some of the most potent acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat Alzheimer's disease. nih.gov For example, Donepezil contains this core structure. Future research will likely focus on using this compound to synthesize next-generation AChE inhibitors with improved selectivity and pharmacokinetic profiles. nih.govacs.org Structure-activity relationship (SAR) studies have shown that modifications to the benzylpiperidine core can dramatically enhance potency and selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Oncology: Recent studies have identified piperidine derivatives as promising anti-cancer agents. For example, derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine have been synthesized and shown to act as anti-tubulin agents, arresting cancer cells in the G2/M phase of the cell cycle. The versatility of this compound allows for its use in creating libraries of new compounds for screening against various cancer cell lines and targets. nih.gov

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting the CNS. Derivatives of 4-benzylpiperidine (B145979) act as monoamine releasing agents with high selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter. wikipedia.orgnih.gov This makes them valuable leads for developing treatments for conditions like psychosis, cocaine addiction, and other neurological and psychiatric disorders. wikipedia.orgnih.gov The ability to modify the core structure using this compound as a starting point allows for the fine-tuning of receptor affinity and selectivity. nih.govnih.gov

Computational Drug Design: In silico methods are becoming indispensable in modern drug discovery. clinmedkaz.org Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, are being used to predict the biological activity of new piperidine derivatives and to understand their interactions with protein targets. nih.govnih.govresearchgate.net These computational approaches will guide the rational design of novel ligands derived from this compound, optimizing their binding affinity and selectivity for targets like sigma receptors, enzymes, and ion channels. nih.govclinmedkaz.org

The following table summarizes key research findings and future directions for derivatives based on the 1-benzylpiperidine scaffold.

| Research Area | Key Findings & Future Directions | Relevant Compounds/Derivatives | Computational Methods | Citations |

| Neurodegenerative Disease | Development of highly potent and selective acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. Future work aims to improve selectivity over BuChE and enhance in vivo efficacy. | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Structure-Activity Relationship (SAR) | nih.gov |

| Oncology | Synthesis of anti-tubulin agents that cause cell cycle arrest in cancer cells. Future efforts will focus on lead optimization to develop potent anti-cancer drugs. | 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Molecular Docking, MM/GBSA | nih.gov |

| CNS Disorders | Creation of selective dopamine (DAT) and norepinephrine (NET) transporter ligands for potential use in treating addiction and psychiatric disorders. | Substituted N-benzyl piperidines | Receptor Binding Assays | nih.gov |

| Sigma Receptor Modulation | Discovery of potent and selective sigma-1 receptor (S1R) agonists. Future work involves structure-based optimization to understand ligand-protein interactions. | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Molecular Docking, Molecular Dynamics | nih.govrsc.org |

| Synthetic Methodology | Use of continuous flow reactors for rapid, scalable, and highly diastereoselective synthesis of functionalized piperidines. | α-Chiral Piperidines | Not Applicable | acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-4-(bromomethyl)piperidine?

- Methodology :

- Step 1 : Start with 1-benzyl-4-piperidone. Reduce the ketone group using sodium triacetoxyborohydride (STAB) in the presence of a proton source (e.g., acetic acid) to form 1-benzyl-4-hydroxymethylpiperidine .

- Step 2 : Brominate the hydroxymethyl group using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a suitable solvent (e.g., dichloromethane).

- Key Considerations : Optimize reaction stoichiometry to avoid over-bromination. Monitor by thin-layer chromatography (TLC) or GC-MS for intermediate validation .

Q. How is the bromomethyl group introduced into the piperidine ring?

- Methodology :

- Use nucleophilic substitution reactions. For example, treat 1-benzyl-4-(hydroxymethyl)piperidine with HBr or PBr₃ under anhydrous conditions.

- Reaction Conditions : Maintain temperatures between 0–25°C to prevent decomposition. Use inert gas (N₂/Ar) to exclude moisture .

- Validation : Confirm bromination via ¹H NMR (δ ~3.4–3.6 ppm for -CH₂Br) and mass spectrometry (M⁺ + 79/81 isotopic pattern) .

Q. What spectroscopic methods are used to characterize this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 1.5–2.8 ppm), and bromomethyl protons (δ 3.4–3.6 ppm) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 268 for C₁₃H₁₇BrN⁺) and fragmentation patterns .

- FT-IR : Confirm C-Br stretch at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How can competing alkylation reactions be minimized during the synthesis of this compound?

- Strategies :

- Protecting Groups : Temporarily protect the piperidine nitrogen with a benzyl or tert-butoxycarbonyl (Boc) group to prevent undesired N-alkylation .

- Selective Solvents : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .

- Kinetic Control : Employ low temperatures (0–5°C) and slow reagent addition to favor bromomethylation over dimerization .

Q. What strategies are effective in resolving diastereomer formation during functionalization of this compound?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- Crystallization : Induce diastereomeric salt formation with enantiopure acids (e.g., tartaric acid) .

- Stereoselective Synthesis : Design reactions with chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the bromomethyl carbon .

Q. How do electronic effects of the benzyl group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

- Mechanistic Insights :

- The benzyl group’s electron-donating resonance stabilizes the piperidine ring, reducing the electrophilicity of the bromomethyl group. This slows SN2 reactions but enhances stability in Suzuki-Miyaura couplings .

- Data Table :

| Reaction Type | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | This compound | Pd(PPh₃)₄ | 78 | |

| Buchwald-Hartwig Amination | Same | Pd₂(dba)₃/XPhos | 65 |

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of acetylcholinesterase (AChE) inhibitors?

- Case Study :

- The bromomethyl group serves as a versatile handle for introducing pharmacophores. For example, coupling with 5,6-dimethoxyindanone derivatives yields donepezil-like AChE inhibitors (IC₅₀ ~10 nM) .

- Key Reaction :

- Step : React this compound with 5,6-dimethoxyindanone under basic conditions (K₂CO₃, DMF, 80°C) to form the methylene-linked hybrid .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Critical Issues :

- Toxicity : Brominated intermediates require closed-system handling to avoid exposure .

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) .

- Regulatory Compliance : Adhere to controlled substance laws if targeting opioid-related intermediates (e.g., fentanyl analogs) .

Contradictions and Data Gaps

- Contradiction : highlights challenges in synthesizing fentanyl analogs due to toxicity, while demonstrates successful acylation of similar intermediates. This suggests that reaction conditions (e.g., stoichiometry, catalysts) critically influence feasibility .

- Data Gap : Limited studies on the environmental impact of brominated piperidines. Researchers should conduct ecotoxicology assays (e.g., Daphnia magna toxicity tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.